![molecular formula C12H15N3O B3067361 1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one CAS No. 1051932-06-9](/img/structure/B3067361.png)
1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
Overview
Description
Synthesis Analysis
- Debenzylation Reaction : Researchers have efficiently synthesized it by intramolecular acyl transfer in 1’-acyl-1-benzyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinolines] using mild debenzylation conditions (HCOONH4/Pd/C) . This method provides access to attractive spiropiperidine scaffolds.
Molecular Structure Analysis
- Conformation : Spectroscopic techniques (1H NMR, 13C NMR, VT-1H NMR, and 2D NMR) reveal the amide configurations and piperidine ring conformations of starting and final spiropiperidine compounds .
- Intramolecular Character : The process involves an intramolecular acyl transfer, as demonstrated by crossover experiments .
Chemical Reactions Analysis
Scientific Research Applications
Synthesis and Chemical Reactions
- A library of novel spiroheterocycles, including derivatives of 1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one, has been synthesized using 1,3-dipolar azomethine ylide cycloaddition in ionic liquids. This method yielded excellent results and contributed to the development of new hybrid spiroheterocycles (Rajesh, Bala, & Perumal, 2012).
- An efficient synthesis process involving intramolecular acyl transfer in 1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one derivatives has been reported. This process used simple and mild debenzylation reaction conditions, showcasing an innovative approach to synthesizing spiropiperidine scaffolds (Méndez & Kouznetsov, 2011).
Biological Applications
- Spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones, a category that includes 1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one, have been synthesized and evaluated as ligands of the nociceptin receptor. Some of these compounds displayed partial agonistic activity, with certain derivatives acting as pure antagonists (Mustazza et al., 2006).
Pharmaceutical Synthesis
- The compound has been utilized in the synthesis of various pharmacologically relevant structures. For instance, fluorine-containing substituted spiro[piperidine-4,4′-pyrano[3,2-c]quinolines] were synthesized through a rapid one-pot multi-component reaction under microwave irradiation and sonication. This method, focusing on fluorinated quinoline derivatives, is significant for biological screening tests (Dandia, Gautam, & Jain, 2007).
properties
IUPAC Name |
spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-11-12(5-7-13-8-6-12)15-10-4-2-1-3-9(10)14-11/h1-4,13,15H,5-8H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMJLMGXMFEOAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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